molecular formula C12H19NO B12981649 2-(1-Aminopentyl)-4-methylphenol

2-(1-Aminopentyl)-4-methylphenol

Cat. No.: B12981649
M. Wt: 193.28 g/mol
InChI Key: WZQGTASFNJTQMR-UHFFFAOYSA-N
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Description

2-(1-Aminopentyl)-4-methylphenol is a phenolic derivative featuring a pentylamine side chain at the 2-position and a methyl group at the 4-position of the aromatic ring. The amino group and alkyl chain suggest unique solubility, reactivity, and steric effects compared to other phenol derivatives. Below, we compare it with structurally related compounds to infer its behavior and applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-aminopentyl)-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3

InChI Key

WZQGTASFNJTQMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopentyl)-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, a haloalkane such as 1-bromopentane can react with 4-methylphenol in the presence of a base to form the desired compound . Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of 2-(1-Aminopentyl)-4-methylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-(1-Aminopentyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(1-Adamantyl)-4-methylphenol

  • Structure : Bulky adamantyl group at the 2-position .
  • Molecular Formula : C₁₇H₂₂O.
  • Physical Properties :
    • Melting point: 128–130°C .
    • Water solubility: 7.8 × 10⁻³ g/L (25°C) .
  • Key Differences: The adamantyl group’s steric bulk reduces solubility but enhances stability in catalytic applications (e.g., chromium(III) complexes for enantioselective reactions) .

4-(1-Methylpentyl)phenol

  • Structure : Branched 1-methylpentyl group at the 4-position .
  • Molecular Formula : C₁₂H₁₈O.
  • Key Differences: No amino group, reducing polarity and hydrogen-bonding capacity. The methylpentyl group increases lipophilicity, suggesting lower aqueous solubility than 2-(1-aminopentyl)-4-methylphenol .

2-(5-Isoxazolyl)-4-methylphenol

  • Structure : Isoxazole ring at the 2-position .
  • Molecular Formula: C₁₀H₉NO₂.
  • Physical Properties :
    • Melting point: 175–177°C .
  • Key Differences: The heterocyclic isoxazole enables π-stacking and radical stabilization, which are absent in the aliphatic aminopentyl chain of the target compound . Higher melting point indicates stronger intermolecular forces compared to alkyl-substituted phenols.

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol

  • Structure: Branched 1-amino-2-methylpropyl group at the 2-position .
  • Molecular Formula: C₁₁H₁₇NO.
  • Key Differences: Shorter branched chain may reduce lipophilicity compared to the pentyl chain in the target compound.

Research Implications

  • Solubility: The amino group in 2-(1-aminopentyl)-4-methylphenol may enhance aqueous solubility compared to adamantyl or alkyl-substituted analogs but reduce it relative to smaller aminoalkyl derivatives .
  • Reactivity: The primary amine enables derivatization (e.g., Schiff base formation) unavailable in non-amino analogs, making it valuable in drug synthesis .
  • Steric Effects : The pentyl chain balances flexibility and steric hindrance, contrasting with adamantyl’s rigidity or isoxazole’s planar structure .

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